Furan-2-ylmethyl 2,2-dichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-ylmethyl 2,2-dichloroacetate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-ylmethyl 2,2-dichloroacetate typically involves the esterification of furan-2-ylmethanol with 2,2-dichloroacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yields .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl 2,2-dichloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Furan-2-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Furan-2-ylmethyl 2,2-dichloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes and pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of furan-2-ylmethyl 2,2-dichloroacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-ylmethyl acetate
- Furan-2-ylmethyl 2-chloroacetate
- Furan-2-ylmethyl 2,2-dibromoacetate
Uniqueness
Furan-2-ylmethyl 2,2-dichloroacetate is unique due to the presence of two chlorine atoms, which enhance its reactivity and potential biological activities. Compared to its analogs, this compound exhibits distinct chemical properties that make it suitable for specific applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C7H6Cl2O3 |
---|---|
Molecular Weight |
209.02 g/mol |
IUPAC Name |
furan-2-ylmethyl 2,2-dichloroacetate |
InChI |
InChI=1S/C7H6Cl2O3/c8-6(9)7(10)12-4-5-2-1-3-11-5/h1-3,6H,4H2 |
InChI Key |
VTNWTBBDOBPRLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)COC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.